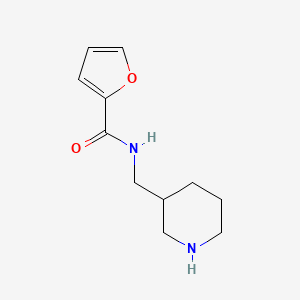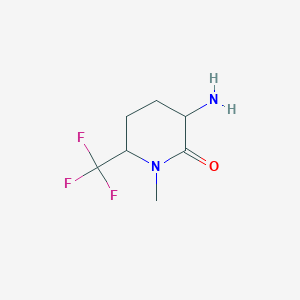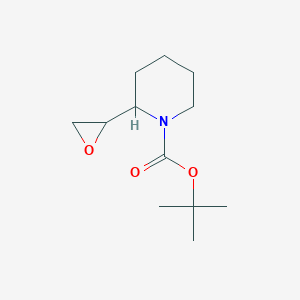
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is used primarily for research purposes and is known for its unique structure, which includes a piperidine ring and an oxirane (epoxide) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with epoxide compounds under controlled conditions. One common method includes the reaction of piperidine with an epoxide in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring and an epoxide group. This structure imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research applications .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-(oxiran-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-7-5-4-6-9(13)10-8-15-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
FYZRNCWGRLEQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


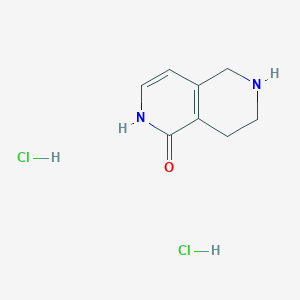
![2-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride](/img/structure/B13242574.png)
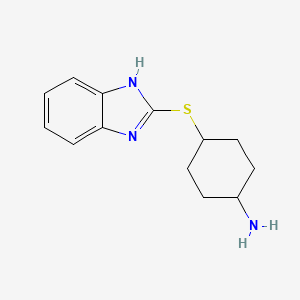
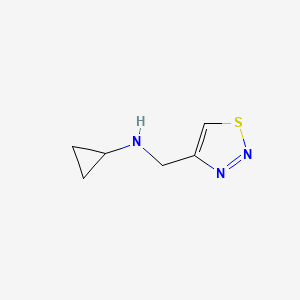


![4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13242614.png)
![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)
![3-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13242629.png)
amine](/img/structure/B13242632.png)
